![molecular formula C20H20N4O4S B2999127 triazolothiadiazine, 5E CAS No. 1013750-35-0](/img/structure/B2999127.png)
triazolothiadiazine, 5E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazolothiadiazine, 5E, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound belongs to the class of heterocyclic compounds containing a triazole ring and a thiadiazine ring in its structure. It has been studied for its potential use as a drug, as well as in other scientific research applications.
科学的研究の応用
Cholinesterase Inhibitors
Triazolothiadiazine compounds have been evaluated as potent and selective inhibitors of electric eel acetylcholinesterase (EeAChE) and horse serum butyrylcholinesterase (hBChE) . Among the triazolothiadiazine series, 5E depicted a clear selectivity towards EeAChE .
Monoamine Oxidase Inhibitors
These compounds have also been tested for their monoamine oxidase (MAO-A and MAO-B) inhibition . This makes them potential candidates for the treatment of neurological disorders like Parkinson’s and Alzheimer’s disease.
Antimicrobial Activity
Triazolothiadiazine derivatives have shown antimicrobial activity . This suggests their potential use in the development of new antimicrobial agents.
Anticancer Activity
These compounds have demonstrated anticancer properties . They could be explored further for their potential use in cancer therapy.
Antiviral Activity
Triazolothiadiazine derivatives have shown antiviral activity against highly pathogenic avian influenza (HPAI H5N1) . This suggests their potential use in the development of new antiviral drugs.
Anti-inflammatory and Analgesic Effects
These compounds have shown anti-inflammatory and analgesic effects . This suggests their potential use in the treatment of inflammatory diseases and pain management.
作用機序
Target of Action
Triazolothiadiazine, 5E, primarily targets the urease enzyme . Urease is a crucial enzyme in living organisms, responsible for the hydrolysis of urea into carbon dioxide and ammonia . Hyperactivity of the urease enzyme can lead to various health complications, including peptic ulcers, gastritis, hepatic coma, pyelonephritis, and kidney stones .
Mode of Action
Triazolothiadiazine, 5E, interacts with the urease enzyme in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its activity . The compound exhibits a remarkable inhibitory potential, with an IC50 value of 3.51 ± 0.49 μM . This inhibitory potential is approximately 6.5-fold higher than that of the marketed drug thiourea .
Biochemical Pathways
The primary biochemical pathway affected by triazolothiadiazine, 5E, is the urea cycle . By inhibiting the urease enzyme, the compound prevents the hydrolysis of urea into carbon dioxide and ammonia . This action can help regulate the pH of the stomach and reduce the risk of complications associated with urease hyperactivity .
Result of Action
The inhibition of the urease enzyme by triazolothiadiazine, 5E, results in a decrease in the concentration of ammonia produced in the body . This can help regulate the pH of the stomach and reduce the risk of health complications such as peptic ulcers, gastritis, hepatic coma, pyelonephritis, and kidney stones .
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-25-13-6-7-14(17(10-13)27-3)19-21-22-20-24(19)23-15(11-29-20)12-5-8-16(26-2)18(9-12)28-4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWPRIMXQHIADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。